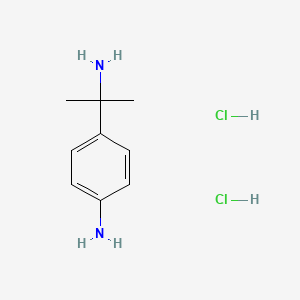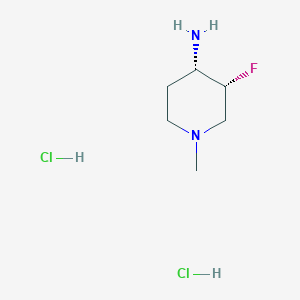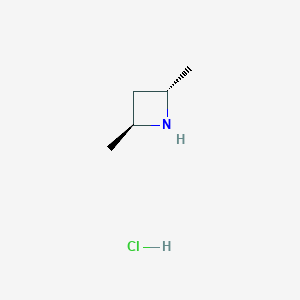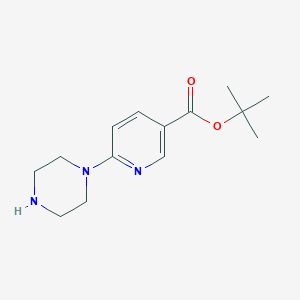![molecular formula C17H14F6 B6300839 Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane CAS No. 101855-90-7](/img/structure/B6300839.png)
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane (MTFDPM) is an organic compound used in a variety of scientific research applications. It is a type of organofluorine compound with a unique set of properties that make it useful for a wide range of research purposes.
Wirkmechanismus
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane is a Lewis acid that is used as a catalyst in a variety of chemical reactions. It acts as a Lewis base, donating a pair of electrons to form a new bond. It is also a nucleophile, which means it can react with electrophiles to form a new bond. This makes it useful in organic synthesis, as it can be used to form new compounds.
Biochemical and Physiological Effects
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of enzymes, such as cytochrome P450 enzymes, and it can also act as an antioxidant. Studies have also shown that it can act as an anti-inflammatory agent, and it can also act as an immunomodulator.
Vorteile Und Einschränkungen Für Laborexperimente
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is also easy to synthesize and purify. It is also a stable compound, which makes it suitable for use in long-term experiments. However, it is important to note that Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane is toxic and should be handled with caution.
Zukünftige Richtungen
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane has potential future applications in a variety of fields. It could be used in the synthesis of new pharmaceuticals, as it has been shown to act as an inhibitor of cytochrome P450 enzymes. It could also be used as a reagent in organic synthesis, as it is a stable compound and can act as a Lewis acid and a nucleophile. It could also be used in the synthesis of other organofluorine compounds, such as perfluorinated alkanes. Finally, it could be used in the development of new materials, as it has been shown to act as an antioxidant and an immunomodulator.
Synthesemethoden
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane is synthesized through a reaction between 4-methyl-3-trifluoromethylbenzaldehyde and diphenylmethane. This reaction is catalyzed by a Lewis acid, such as boron trifluoride, and is carried out in a polar aprotic solvent, such as dimethylformamide. The reaction yields a white crystalline product that is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as anticonvulsants and antidiabetics, and it is also used as a ligand in coordination chemistry. It is also used in the synthesis of other organofluorine compounds, such as perfluorinated alkanes, and it is used as a reagent in organic synthesis.
Eigenschaften
IUPAC Name |
1-methyl-4-[[4-methyl-3-(trifluoromethyl)phenyl]methyl]-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6/c1-10-3-5-12(8-14(10)16(18,19)20)7-13-6-4-11(2)15(9-13)17(21,22)23/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUQTNKPVGMJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC(=C(C=C2)C)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxybicyclo[1.1.1]pentane-1-methanol](/img/structure/B6300763.png)


![Methyl 2-[3-(2-hydroxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B6300786.png)

![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)

![2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)


![3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol](/img/structure/B6300836.png)
![5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B6300847.png)
